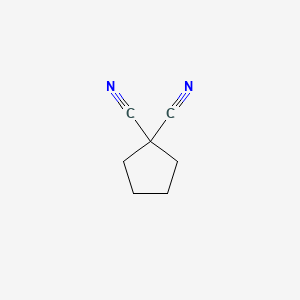
Malyngamide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malyngamide A is a dicarboximide. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Cytotoxic and Anti-inflammatory Properties
Malyngamide A and its derivatives have been identified to possess notable cytotoxic and anti-inflammatory properties. These compounds, isolated from various marine sources such as cyanobacteria and sea hares, have been found to exhibit activity against cancer cells and to possess anti-inflammatory effects. For example, 8-epi-malyngamide C and malyngamide C have shown cytotoxicity to colon cancer cells and the ability to inhibit bacterial quorum sensing (Kwan et al., 2010). Another derivative, malyngamide S, was identified to have cytotoxic and anti-inflammatory properties, showcasing the therapeutic potential of these compounds (Appleton et al., 2002).
Bioactive and Immunomodulatory Effects
Malyngamide derivatives have also been reported to exhibit bioactive effects, including inhibition of nitric oxide, which plays a role in inflammation and cell signaling. For instance, malyngamide 2, derived from a marine cyanobacterium, displayed anti-inflammatory activity and moderate cytotoxicity, indicating its potential in moderating inflammatory responses (Malloy et al., 2011). Malyngamide F acetate, in particular, has been found to inhibit the MyD88-dependent pathway, an important signaling pathway in the immune response, illustrating its role in immunomodulation (Villa et al., 2010).
Chemodiversity and Biosynthetic Insights
Research has also delved into the chemodiversity of malyngamide compounds and their biosynthetic pathways. Studies have uncovered a variety of malyngamide structures, expanding the understanding of their biosynthesis and potential for creating diverse chemical entities. This includes insights into the structural diversity and the enzymatic processes involved in their synthesis (Moss et al., 2018).
Potential in Glucose Regulation and Metabolic Disorders
Some malyngamide derivatives have demonstrated the ability to stimulate glucose uptake and activate key enzymes in energy metabolism, such as AMPK. This suggests potential applications in managing metabolic disorders like diabetes (Sueyoshi et al., 2017).
Eigenschaften
Produktname |
Malyngamide A |
|---|---|
Molekularformel |
C29H45ClN2O6 |
Molekulargewicht |
553.1 g/mol |
IUPAC-Name |
(E,7S)-N-[(E,2E)-2-(chloromethylidene)-4-methoxy-6-(3-methoxy-5-oxo-2H-pyrrol-1-yl)-6-oxohex-4-enyl]-7-methoxy-N-methyltetradec-4-enamide |
InChI |
InChI=1S/C29H45ClN2O6/c1-6-7-8-9-11-14-24(36-3)15-12-10-13-16-27(33)31(2)21-23(20-30)17-25(37-4)18-28(34)32-22-26(38-5)19-29(32)35/h10,12,18-20,24H,6-9,11,13-17,21-22H2,1-5H3/b12-10+,23-20+,25-18+/t24-/m0/s1 |
InChI-Schlüssel |
MCGPGUSLTPAGCR-RPPVKKOJSA-N |
Isomerische SMILES |
CCCCCCC[C@@H](C/C=C/CCC(=O)N(C)C/C(=C/Cl)/C/C(=C\C(=O)N1CC(=CC1=O)OC)/OC)OC |
SMILES |
CCCCCCCC(CC=CCCC(=O)N(C)CC(=CCl)CC(=CC(=O)N1CC(=CC1=O)OC)OC)OC |
Kanonische SMILES |
CCCCCCCC(CC=CCCC(=O)N(C)CC(=CCl)CC(=CC(=O)N1CC(=CC1=O)OC)OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



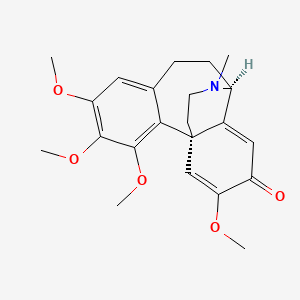

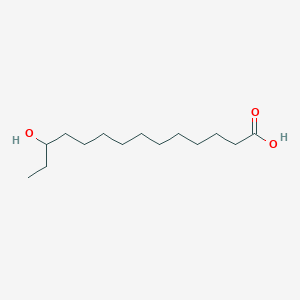
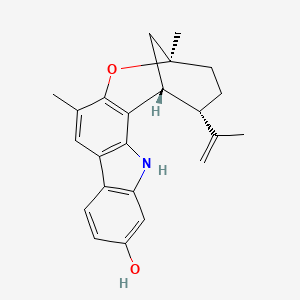
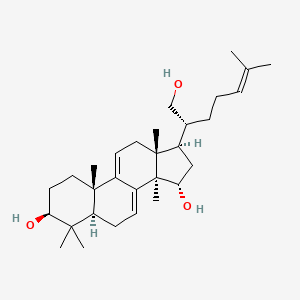

![6-[6-[(1E,5E)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol](/img/structure/B1257288.png)


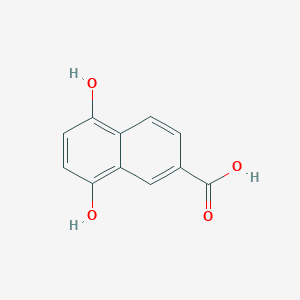
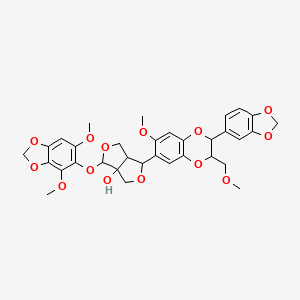

![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1257297.png)
